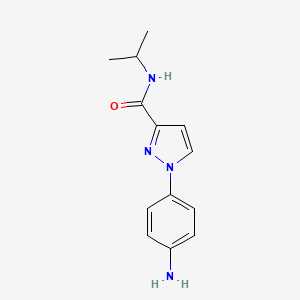

1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide

Description

1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a pyrazole core substituted at the 1-position with a 4-aminophenyl group and at the 3-position with an isopropyl carboxamide moiety. Its molecular formula is C₁₃H₁₇N₅O, and its InChIKey is SUJWUMCRDONBDE-UHFFFAOYSA-N (CAS: 1154649-74-7) . The compound has been cataloged by suppliers such as MolPort, ZINC, and AKOS, though commercial availability is currently listed as "discontinued" across multiple quantities (e.g., 50 mg to 500 mg) .

Pyrazole derivatives are broadly explored in medicinal chemistry due to their versatility in targeting receptors, enzymes, and signaling pathways.

Properties

IUPAC Name |

1-(4-aminophenyl)-N-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-9(2)15-13(18)12-7-8-17(16-12)11-5-3-10(14)4-6-11/h3-9H,14H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJWUMCRDONBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the final product from any impurities.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxamide Group

The N-isopropyl carboxamide moiety participates in hydrolysis and substitution reactions:

Key Findings :

-

Hydrolysis proceeds faster under basic conditions due to increased nucleophilicity of hydroxide ions.

-

Alkylation preserves the pyrazole ring but modifies the carboxamide’s electronic properties .

Electrophilic Aromatic Substitution (EAS)

The 4-aminophenyl group directs electrophiles to the para position relative to the amine:

Key Findings :

-

Nitration requires careful temperature control to avoid over-oxidation of the amine .

-

Bromination shows higher regioselectivity compared to chlorination.

Redox Reactions

The primary amine and pyrazole ring undergo oxidation and reduction:

Key Findings :

-

Oxidation of the amine to nitro is reversible under hydrogenation conditions .

-

Pyrazole ring reduction saturates the 4,5-bond, enhancing conformational flexibility .

Functional Group Interconversion

The carboxamide group undergoes dehydration and coupling reactions:

Key Findings :

Biological Activity Linked to Reactivity

-

Kinase Inhibition : The carboxamide interacts with ATP-binding pockets in kinases (e.g., CDK16) via hydrogen bonding, achieving IC₅₀ values of 33–89 nM .

-

Anticancer Activity : Electrophilic derivatives (e.g., brominated analogs) show enhanced cytotoxicity (IC₅₀: 1.2–2.5 μM) against prostate cancer cell lines .

-

Enzyme Stabilization : Reduced dihydropyrazole derivatives exhibit improved binding to phosphodiesterases through hydrophobic interactions .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Rate (Relative) | Selectivity |

|---|---|---|---|

| Pyrazole C-4 | Electrophilic substitution | High | Meta to carboxamide |

| Aromatic amine | Diazotization | Moderate | Para-directing |

| Carboxamide | Nucleophilic acyl substitution | Low | Sterically hindered |

Mechanistic Insights :

Scientific Research Applications

1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Pyrazole-3-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a structural and functional comparison of 1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide with analogous compounds:

Substituent Variations in the Carboxamide Group

Key Differences :

- The methyl analog (C₁₁H₁₂N₄O) is smaller and less lipophilic than the isopropyl variant (C₁₃H₁₇N₅O), which may affect membrane permeability or metabolic stability.

- Commercial availability of the methyl derivative suggests greater research utility compared to the discontinued isopropyl compound .

Pyrazole Derivatives as Cannabinoid CB1 Receptor Antagonists

Several structurally related pyrazole-3-carboxamides are potent CB1 antagonists:

Comparison with Target Compound :

- The target compound lacks halogenated aryl groups (e.g., Cl, I) and heteroaromatic substituents (e.g., pyridylmethyl), which are critical for high-affinity CB1 binding in the above examples .

Pharmacological and Commercial Relevance

- Commercial Status: The discontinuation of this compound contrasts with its methyl analog and CB1-targeted pyrazoles (e.g., AM251), which remain available for research .

- Aryl Substitutions: Halogenated aryl groups (e.g., in AM251) enhance hydrophobic interactions with CB1, whereas 4-aminophenyl may favor solubility or alternate targets .

Biological Activity

1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide, also known by its CAS number 1154649-74-7, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article synthesizes current knowledge regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amine and an isopropyl group, which may influence its interaction with biological targets. The structural formula can be represented as:

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular, compounds with similar structures have shown to inhibit key inflammatory pathways:

- Cyclooxygenase Inhibition : Compounds in this class have been reported to exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation. For instance, a related compound demonstrated an IC50 of 47 nM against COX-2, showcasing a significant selectivity over COX-1 .

- Mitogen-Activated Protein Kinases (MAPKs) : Molecular docking studies suggest that pyrazole derivatives may bind effectively to MAPKs such as ERK2, p38α, and JNK3, which play critical roles in inflammatory responses .

Anticancer Activity

The anticancer potential of this compound is supported by findings in various studies:

- Inhibition of Tumor Cell Proliferation : Pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms involving the downregulation of oncogenic pathways. For example, derivatives targeting BRAF(V600E) exhibited significant antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and substituents significantly influence the biological activity:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | R1 = NH2 | Anti-inflammatory (COX-2) | 47 |

| 2 | R2 = Isopropyl | Anticancer (BRAF) | <50 |

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in vivo:

- In Vivo Anti-inflammatory Study : A study using a carrageenan-induced paw edema model demonstrated that administration of a pyrazole derivative at 10 mg/kg reduced edema by 39% without causing gastric ulceration .

- Antitumor Efficacy : Another investigation assessed the effects of similar compounds on tumor growth in xenograft models, revealing substantial reductions in tumor size compared to controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide, and how can researchers ensure regioselectivity in pyrazole ring formation?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For pyrazole derivatives, regioselectivity is achieved by controlling reaction conditions (e.g., temperature, solvent polarity) and using directing groups. A common approach is the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, substituents on the phenyl ring (e.g., 4-aminophenyl) can influence electron density, directing ring closure. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- NMR Spectroscopy : H and C NMR in DMSO-d6 to confirm proton environments and carboxamide functionality.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHNO: 260.13 g/mol).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply factorial designs to screen variables (e.g., catalyst loading, temperature, solvent). For example:

- Central Composite Design : Test 3–5 factors (e.g., reaction time, equivalents of isopropylamine) to maximize yield.

- Response Surface Methodology : Model interactions between variables and identify optimal conditions.

- Statistical software (e.g., Minitab, JMP) can reduce experimental runs by 50–70% while maintaining robustness .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Cross-Validation : Compare with analogous compounds (e.g., 5-(4-Fluorophenyl)-N-phenylpyrazole derivatives) to assign peaks .

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (Gaussian 16) and identify discrepancies .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .

Q. How can molecular docking predict the biological activity of this compound against target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve a target structure (e.g., kinase) from the PDB. Remove water molecules and add hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

- Docking Software : AutoDock Vina or Schrödinger Glide to simulate binding. Focus on the carboxamide group’s interactions with active-site residues (e.g., hydrogen bonds with Asp86 in kinases).

- Validation : Compare docking scores with known inhibitors (e.g., pyrazole-based antagonists) .

Q. What computational methods improve the efficiency of synthesizing novel pyrazole-carboxamide derivatives?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis in Gaussian) to map energy barriers for key steps like cyclization.

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal reagents (e.g., catalysts for N-alkylation).

- Hybrid Workflow : Integrate computational predictions with high-throughput screening (HTS) to validate reaction pathways .

Q. How can stability studies assess the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- Analytical Monitoring : Track degradation via UPLC-MS and identify byproducts (e.g., hydrolysis of the carboxamide group).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.